molecular formula C17H12Cl2N2O2 B5680401 5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide

Cat. No.: B5680401
M. Wt: 347.2 g/mol
InChI Key: COEXGZKSOYIJRI-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and two chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 5-chloropyridin-2-amine, under conditions that promote amide bond formation.

    Chlorination of the aromatic rings: The chlorination of the aromatic rings can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide has a range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide: This compound is unique due to its specific combination of functional groups and aromatic rings.

    Other furan carboxamides: Compounds with similar structures but different substituents on the furan ring or aromatic rings.

    Chlorinated aromatic amides: Compounds with chlorinated aromatic rings and amide groups, but lacking the furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring, a carboxamide group, and two chlorinated aromatic rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-12(3-2-4-13(10)19)14-6-7-15(23-14)17(22)21-16-8-5-11(18)9-20-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXGZKSOYIJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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